molecular formula C17H14ClN3O B12048888 (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone CAS No. 618091-34-2

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone

Cat. No.: B12048888
CAS No.: 618091-34-2
M. Wt: 311.8 g/mol
InChI Key: XEXLBKCHWXUDTJ-UHFFFAOYSA-N
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Description

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.

    Attachment of the tolyl group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Antimicrobial Activity: The compound may exhibit antimicrobial properties against various pathogens.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents for diseases such as cancer and inflammation.

Industry

    Agrochemicals: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone): Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

    (5-Amino-1-(4-methylphenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone): Similar structure but with a methylphenyl group instead of a chlorophenyl group.

Uniqueness

The presence of the chlorophenyl group in (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone) may confer unique properties such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.

Properties

CAS No.

618091-34-2

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C17H14ClN3O/c1-11-4-2-3-5-14(11)16(22)15-10-20-21(17(15)19)13-8-6-12(18)7-9-13/h2-10H,19H2,1H3

InChI Key

XEXLBKCHWXUDTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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